Morpholine-4-carboximidamide Hydrobromide
CAS No.: 157415-17-3
Cat. No.: VC21128271
Molecular Formula: C5H12BrN3O
Molecular Weight: 210.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157415-17-3 |
|---|---|
| Molecular Formula | C5H12BrN3O |
| Molecular Weight | 210.07 g/mol |
| IUPAC Name | morpholine-4-carboximidamide;hydrobromide |
| Standard InChI | InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H |
| Standard InChI Key | IOHSDHMCZXCESZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=N)N.Br |
| Canonical SMILES | C1COCCN1C(=N)N.Br |
Introduction
Physical and Chemical Properties
Morpholine-4-carboximidamide Hydrobromide appears as a colorless to white crystalline solid with hygroscopic properties, meaning it readily absorbs moisture from the environment, which is crucial for its storage and handling requirements. This compound has a well-defined molecular structure that contributes to its chemical behavior and applications.
The physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 157415-17-3 |
| Molecular Formula | C5H12BrN3O |
| Molecular Weight | 210.07-210.08 g/mol |
| Melting Point | 155-165°C |
| Appearance | Colorless to white solid |
| Solubility | Water-soluble |
| MDL Number | MFCD00051994 |
| Beilstein Reference | 7389038 |
The compound is known for its stability at room temperature and high solubility in water, making it suitable for various laboratory and industrial applications . Its chemical structure includes a morpholine ring connected to a carboximidamide group, with hydrobromide as the counter-ion, which enhances its solubility in polar solvents .
Synonyms and Nomenclature
Morpholine-4-carboximidamide Hydrobromide is known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is important for comprehensive literature searches and accurate identification of the compound.
The most common synonyms include:
| Synonym | Reference |
|---|---|
| Morpholine-4-carboxamidine hydrobromide | |
| Morpholinoformamidine hydrobromide | |
| 4-Morpholinecarboximidamide, hydrobromide (1:1) |
These various names all refer to the same chemical entity, characterized by the molecular formula C5H12BrN3O and CAS number 157415-17-3 .
Synthesis and Production
The synthesis of Morpholine-4-carboximidamide Hydrobromide involves specific chemical reactions that can be performed at both laboratory and industrial scales.
Laboratory Synthesis
The laboratory synthesis of this compound typically involves the reaction of morpholine-4-carboxamide with cyanamide in the presence of a strong base. This reaction pathway is widely used due to its efficiency and relatively straightforward procedure.
Industrial Production
In industrial settings, the production of Morpholine-4-carboximidamide Hydrobromide is scaled up using large reactors to optimize yield and purity. The industrial synthesis generally follows these steps:
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Reaction of starting materials under controlled conditions
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Purification through crystallization processes
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Quality control testing to ensure identity and purity
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Packaging under appropriate conditions to maintain stability
The production requires careful control of reaction parameters to ensure high yield and purity of the final product.
Applications in Research and Industry
Morpholine-4-carboximidamide Hydrobromide serves several significant roles in scientific research and industrial applications, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Applications
The compound is primarily utilized as an active pharmaceutical intermediate, serving as a building block in the synthesis of more complex pharmaceutical compounds. Its structure makes it valuable in drug discovery and development processes where morpholine-containing compounds are of interest.
Organic Synthesis Applications
In organic synthesis, Morpholine-4-carboximidamide Hydrobromide functions as a catalyst and is involved in the production of various organic compounds containing functional groups such as isocyanates, aldehydes, ketones, nitriles, and amides. Its role in these synthetic pathways highlights its versatility as a chemical reagent.
The applications of this compound can be summarized in the following table:
| Application Area | Specific Use |
|---|---|
| Pharmaceutical Research | Active pharmaceutical intermediate |
| Organic Synthesis | Catalyst for producing organic compounds |
| Biochemical Research | Study of cellular signaling pathways |
| Chemical Manufacturing | Building block for complex molecules |
These diverse applications demonstrate the significance of Morpholine-4-carboximidamide Hydrobromide in contemporary chemical research and industrial processes.
Biological Activity
Research indicates that Morpholine-4-carboximidamide Hydrobromide exhibits several biological activities that make it relevant for pharmaceutical research and development.
Pharmacokinetic Properties
Studies suggest that this compound exhibits high gastrointestinal absorption when administered orally, which is an important consideration for its potential development into orally administered pharmaceutical products. This characteristic makes it a suitable candidate for certain drug development applications where oral bioavailability is desired.
Cellular Effects
The compound has been observed to modulate cellular signaling pathways through interactions with enzymes such as kinases. This property makes it potentially valuable in the development of drugs targeting specific cellular pathways involved in various disease states.
The documented biological activities of Morpholine-4-carboximidamide Hydrobromide highlight its potential in pharmaceutical research, particularly in areas related to signal transduction and enzyme inhibition.
Chemical Reactions
Morpholine-4-carboximidamide Hydrobromide participates in various chemical reactions, demonstrating its versatility as a reagent in organic synthesis.
Reactivity Profile
The compound can undergo several types of chemical transformations:
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Oxidation reactions: These reactions can lead to the formation of corresponding oxidized derivatives.
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Reduction reactions: Reduction processes can convert it into different amine derivatives.
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Substitution reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Reaction Products
These reactions produce various substituted morpholine derivatives, which are valuable intermediates in organic synthesis. The specific products depend on the reaction conditions and the other reagents involved. The versatility of Morpholine-4-carboximidamide Hydrobromide in these chemical reactions contributes to its value in organic synthesis and pharmaceutical development.
Analytical Techniques for Characterization
Various analytical techniques are employed to characterize Morpholine-4-carboximidamide Hydrobromide, ensuring its identity, purity, and quality for research and industrial applications.
Spectroscopic Methods
The compound can be characterized using various spectroscopic methods, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy for identifying functional groups
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Mass spectrometry for molecular weight confirmation
Chromatographic Methods
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for purity assessment and quality control during the production of this compound.
These analytical methods ensure accurate characterization and quality control during synthesis and application of Morpholine-4-carboximidamide Hydrobromide in research and industrial settings.
| Package Size | Price Range | Reference |
|---|---|---|
| 250 mg | 25.00 € | |
| 1 g | 29.00-32.00 € | |
| 5 g | 51.00-82.00 € | |
| 25 g | 145.00-148.00 € | |
| 100 g | 280.00-514.00 € | |
| 500 g | 2,319.00 € |
These pricing data indicate the relative cost of the compound for research and industrial applications, with economies of scale evident in the larger package sizes .
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